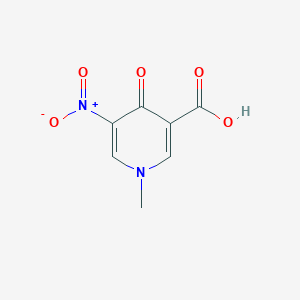
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone is a chiral compound that features a benzyl group, a carbobenzyloxy (Cbz) protected amino group, and a hydroxy group on a hexanone backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Hexanone Backbone: The hexanone backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective reduction or hydroxylation reactions.
Chiral Resolution: The final product is obtained through chiral resolution techniques to ensure the desired (S)-configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.
Applications De Recherche Scientifique
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone: The enantiomer of the compound with different stereochemistry.
2-(Benzyl-Cbz-amino)-3-hexanone: Lacks the hydroxy group.
2-(Benzyl-amino)-6-hydroxy-3-hexanone: Lacks the Cbz protection.
Uniqueness
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and protected amino group make it a valuable intermediate in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
benzyl N-benzyl-N-(6-hydroxy-3-oxohexan-2-yl)carbamate |
InChI |
InChI=1S/C21H25NO4/c1-17(20(24)13-8-14-23)22(15-18-9-4-2-5-10-18)21(25)26-16-19-11-6-3-7-12-19/h2-7,9-12,17,23H,8,13-16H2,1H3 |
Clé InChI |
LHXDPHNPCKFXQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CCCO)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


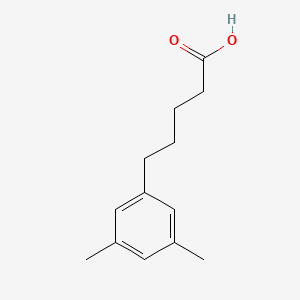

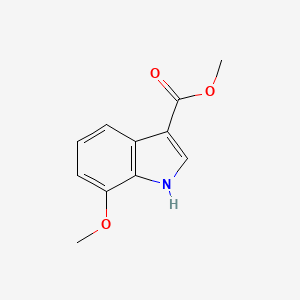


![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)



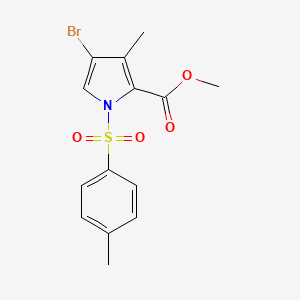

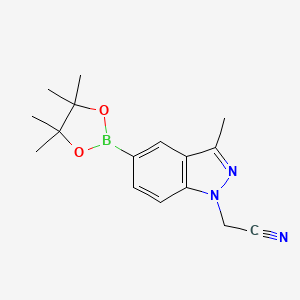
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
